Cas no 34620-78-5 (Maltoheptaose)

Maltoheptaose structure
Maltoheptaose structure
Nombre del producto:Maltoheptaose
Número CAS:34620-78-5
MF:C42H72O36
Megavatios:1152.99949836731
MDL:MFCD00064605
CID:309066
PubChem ID:13908996

Maltoheptaose Propiedades químicas y físicas

Nombre e identificación

    • Maltoheptaose
    • 4)-O-a-D-glucopyranosyl-(1&reg
    • AMYLOHEPTAOSE
    • Maloheptaose
    • maltoheptanose,dp7
    • malto-heptaose
    • Maltoheptaose,DP7
    • Maltoheptaose-anomeric
    • alpha-maltoheptaose
    • alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranose
    • alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp
    • Q27131499
    • Glc(alpha1-4)Glc(alpha1-4)Glc(alpha1-4)Glc(alpha1-4)Glc(alpha1
    • Maltohexaose DP7
    • 2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • MFCD00064605
    • alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-D-Glcp
    • Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
    • Maltoheptaose, >=60% (HPLC)
    • NS00074220
    • BDBM50056222
    • WURCS=2.0/2,7,6/[a2122h-1x_1-5][a2122h-1a_1-5]/1-2-2-2-2-2-2/a4-b1_b4-c1_c4-d1_d4-e1_e4-f1_f4-g1
    • CHEMBL3322298
    • Maltoheptaose (>80%)
    • BNABBHGYYMZMOA-QJBBZCPBSA-N
    • CHEBI:143183
    • D-maltoheptaose
    • alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose
    • H10555
    • 3,4-(DIBENZYLOXY)PHENETHYLAMINEHYDROCHLORIDE
    • AC-34526
    • 34620-78-5
    • DTXSID80956117
    • MDL: MFCD00064605
    • Renchi: 1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1
    • Clave inchi: BNABBHGYYMZMOA-AHIHXIOASA-N
    • Sonrisas: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])O[H])[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H]

Atributos calculados

  • Calidad precisa: 1152.380329g/mol
  • Carga superficial: 0
  • XLogP3: -15.5
  • Recuento de donantes vinculados al hidrógeno: 23
  • Recuento de receptores de enlace de hidrógeno: 36
  • Cuenta de enlace giratorio: 19
  • Masa isotópica única: 1152.380329g/mol
  • Masa isotópica única: 1152.380329g/mol
  • Superficie del Polo topológico: 585Ų
  • Recuento de átomos pesados: 78
  • Complejidad: 1820
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 34
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Peso molecular: 1153.0

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.85±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 220-222°C
  • Punto de ebullición: 1428.2±65.0 °C at 760 mmHg
  • Punto de inflamación: 817.5±34.3 °C
  • PSA: 585.28000
  • Logp: -16.27620
  • Disolución: Not determined

Maltoheptaose PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1055252-100mg
Maltoheptaose
34620-78-5 80%
100mg
$195 2024-06-06
TargetMol Chemicals
T8155-100 mg
Maltoheptaose
34620-78-5 99.43%
100MG
¥ 4,923 2023-07-10
TargetMol Chemicals
T8155-500 mg
Maltoheptaose
34620-78-5 99.43%
500MG
¥ 13,997 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218664-50mg
Maltoheptaose,
34620-78-5 ≥80%
50mg
¥602.00 2023-09-05
TRC
M160055-5mg
Maltoheptaose (>80%)
34620-78-5
5mg
$69.00 2023-05-18
TRC
M160055-1g
Maltoheptaose (>80%)
34620-78-5
1g
$793.00 2023-05-18
Chengdu Biopurify Phytochemicals Ltd
BP4531-10mg
Maltoheptaose
34620-78-5 98%
10mg
$130 2021-12-27
TRC
M160055-100mg
Maltoheptaose (>80%)
34620-78-5
100mg
$ 133.00 2023-09-07
TRC
M160055-500mg
Maltoheptaose (>80%)
34620-78-5
500mg
$442.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022058-1g
Maltoheptaose
34620-78-5 80%
1g
¥6157 2023-09-09
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:34620-78-5)Maltoheptaose
A1202738
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):227.0/386.0/1042.0